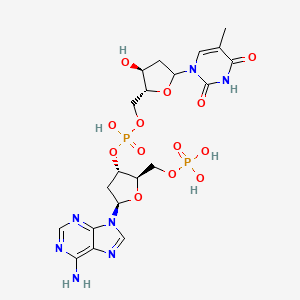

Thymidylyl-deoxyadenylic acid

Description

Significance of Dinucleotide Motifs in Nucleic Acid Structure and Function

The study of dinucleotide motifs like Thymidylyl-deoxyadenylic acid is also central to understanding DNA damage and repair mechanisms. For example, ultraviolet (UV) light can induce the formation of bulky DNA adducts, particularly at thymine-containing dinucleotide sites, which can be repaired by the nucleotide excision repair (NER) pathway. wikipedia.orgnih.gov The efficiency and specificity of such repair processes are often dependent on the sequence context of the damaged dinucleotide.

Historical Context of Oligonucleotide Synthesis and Characterization

The ability to chemically synthesize oligonucleotides with a defined sequence has been a cornerstone of modern molecular biology and biotechnology. The journey of oligonucleotide synthesis began in the mid-20th century with pioneering efforts to form the crucial phosphodiester bond that links nucleosides together. trilinkbiotech.comttu.ee The first successful chemical synthesis of a dinucleotide was reported in 1955, marking a significant milestone in the field. ed.ac.uk

Early methods, such as the phosphodiester and phosphotriester approaches, were groundbreaking but often inefficient and laborious. synbio-tech.com A major breakthrough came in the early 1980s with the development of the phosphoramidite (B1245037) method. ed.ac.uktechnologynetworks.com This innovative approach, coupled with the introduction of solid-phase synthesis, revolutionized the field by enabling the automated, rapid, and high-yield production of oligonucleotides. synbio-tech.comnih.gov These advancements made synthetic DNA readily accessible to researchers, paving the way for a multitude of applications, including the synthesis of genes, the development of DNA-based diagnostics, and the creation of therapeutic oligonucleotides. nih.govnih.gov

The characterization of these synthetic oligonucleotides has also evolved in parallel, with techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy playing a pivotal role in confirming their structure and purity.

Current Research Paradigms and Fundamental Questions in Dinucleotide Chemistry

Current research in dinucleotide chemistry continues to push the boundaries of our understanding and capabilities. A major focus is on the development of novel synthetic methodologies that are more efficient, cost-effective, and can produce longer and more complex oligonucleotides with high fidelity. synbio-tech.combohrium.com This includes the exploration of enzymatic DNA synthesis as a potential alternative to chemical methods, offering the promise of greener and more sustainable production. technologynetworks.com

Another active area of investigation involves the synthesis and study of modified dinucleotides. By incorporating chemical modifications into the nucleobases, sugar moieties, or the phosphate (B84403) backbone, researchers can fine-tune the properties of oligonucleotides for specific applications. frontiersin.org For instance, modifications can enhance the stability of therapeutic oligonucleotides against nuclease degradation, improve their binding affinity to target sequences, and facilitate their cellular uptake.

Fundamental questions in dinucleotide chemistry that continue to drive research include:

How do specific dinucleotide sequences influence the three-dimensional structure and dynamics of DNA?

What are the precise molecular mechanisms by which proteins recognize and interact with specific dinucleotide motifs?

How can we design and synthesize novel dinucleotide analogs with enhanced therapeutic properties?

What is the role of dinucleotide context in DNA damage, repair, and mutagenesis?

Addressing these questions will not only deepen our fundamental understanding of nucleic acid biology but also fuel the development of innovative technologies in synthetic biology, diagnostics, and medicine. nih.gov

Properties

CAS No. |

2147-15-1 |

|---|---|

Molecular Formula |

C20H27N7O13P2 |

Molecular Weight |

635.4 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C20H27N7O13P2/c1-9-4-26(20(30)25-19(9)29)14-2-10(28)12(38-14)5-37-42(34,35)40-11-3-15(39-13(11)6-36-41(31,32)33)27-8-24-16-17(21)22-7-23-18(16)27/h4,7-8,10-15,28H,2-3,5-6H2,1H3,(H,34,35)(H2,21,22,23)(H,25,29,30)(H2,31,32,33)/t10-,11-,12+,13+,14?,15+/m0/s1 |

InChI Key |

YRITVODHCMDVSY-VEGPOJNRSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)C2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |

Origin of Product |

United States |

Synthetic Methodologies for Thymidylyl Deoxyadenylic Acid and Analogues

Evolution of Chemical Synthesis Approaches for Oligonucleotides

The journey of oligonucleotide synthesis has been marked by a continuous search for higher yields, purity, and automation. This progression has led to the development of several key methodologies, each with its own set of principles and advancements.

Phosphodiester Methodology and Early Developments

The earliest systematic approach to oligonucleotide synthesis was the phosphodiester method, pioneered in the 1950s by H. Gobind Khorana and his colleagues. biosearchtech.com This solution-phase technique involved the reaction of a 5'-protected nucleoside with a 3'-phosphomonoester of another nucleoside, typically activated by a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC). biosearchtech.comtrilinkbiotech.com The resulting internucleosidic linkage is a phosphodiester bond, identical to that found in natural DNA.

However, this method was fraught with challenges. The charged nature of the phosphodiester backbone made the growing oligonucleotide soluble only in polar solvents, complicating purification. tandfonline.com A significant drawback was the potential for the phosphodiester internucleotide linkages to undergo side reactions during subsequent coupling steps, leading to the formation of pyrophosphate oligomers and branched structures. wikipedia.org Despite these limitations, the phosphodiester approach was instrumental in synthesizing short oligonucleotides (10-20 nucleotides in length) that were crucial for deciphering the genetic code. ukessays.comnih.gov

Phosphotriester Methodologies

To address the shortcomings of the phosphodiester method, the phosphotriester approach was developed in the 1960s by groups led by Robert Letsinger and Colin Reese. biosearchtech.comwikipedia.org The key innovation of this method was the introduction of a protecting group on the phosphate (B84403) oxygen of the incoming nucleotide. This rendered the internucleosidic linkage a neutral phosphotriester, making the growing oligonucleotide soluble in organic solvents and amenable to purification by silica (B1680970) gel chromatography. tandfonline.com

The protection of the phosphate group, commonly with a β-cyanoethyl or o-chlorophenyl group, prevented the branching reactions that plagued the phosphodiester method. trilinkbiotech.com This increased selectivity allowed for the use of more potent coupling agents and catalysts, which significantly accelerated the synthesis process. wikipedia.org The phosphotriester method was also a critical step towards the development of solid-phase synthesis, a paradigm shift in oligonucleotide production. biosearchtech.comnih.gov Although an improvement, the removal of the phosphate protecting groups at the end of the synthesis could sometimes lead to strand cleavage.

Phosphoramidite (B1245037) Synthesis: Principles and Advancements

The phosphoramidite method, introduced in the early 1980s, has become the gold standard for chemical oligonucleotide synthesis due to its high efficiency, speed, and amenability to automation. This method utilizes nucleoside phosphoramidites as the monomer building blocks. These are derivatives of natural nucleosides where the 3'-hydroxyl group is attached to a trivalent phosphorus atom, which also bears a protecting group (commonly a β-cyanoethyl group) and a reactive diisopropylamino group.

The synthesis cycle involves four main steps:

Deblocking (Detritylation): The 5'-hydroxyl group of the nucleoside attached to the solid support is deprotected, typically by removing an acid-labile dimethoxytrityl (DMT) group. youtube.com

Coupling: The activated phosphoramidite monomer is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain in the presence of an activator, such as tetrazole. This reaction is extremely rapid and efficient.

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed, usually involving acetylation.

Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution. youtube.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. The high coupling efficiencies, typically exceeding 99%, allow for the routine synthesis of oligonucleotides up to 200 bases in length. wikipedia.org

H-Phosphonate Method for Dinucleoside Phosphate Synthesis

The H-phosphonate method offers an alternative approach to forming the internucleosidic bond. umich.edu This technique employs nucleoside 3'-H-phosphonates as the monomer units. genelink.com The coupling of a 5'-protected nucleoside H-phosphonate to the 5'-hydroxyl group of the support-bound nucleoside is achieved using a condensing agent or activator, such as an acyl chloride. researchgate.net

A key feature of the H-phosphonate method is that the resulting H-phosphonate diester linkage is stable under the conditions of the synthesis cycle, meaning that oxidation is not required after each coupling step. genelink.com Instead, a single oxidation step is performed at the end of the chain elongation to convert all the H-phosphonate linkages to the desired phosphodiester or other modified linkages (e.g., phosphorothioates). genelink.comspringernature.com This simplifies the synthesis cycle to just two steps: deblocking and coupling. umich.edu While not as widely used as the phosphoramidite method for routine synthesis, the H-phosphonate approach is valuable for the preparation of certain modified oligonucleotides. nih.gov

Protecting Group Strategies in Dinucleotide Synthesis

The success of any oligonucleotide synthesis strategy hinges on the careful selection and use of protecting groups. These temporary modifications prevent unwanted side reactions at various functional groups on the nucleoside monomers.

Hydroxyl Protecting Groups (e.g., DMT, Pixyl, Photolabile Groups)

Protecting the 5'-hydroxyl group of the nucleoside is crucial for ensuring the stepwise, directional synthesis of the oligonucleotide chain. Several types of protecting groups have been developed for this purpose, each with distinct properties and methods of removal.

DMT (Dimethoxytrityl) Group: The 4,4'-dimethoxytrityl (DMT) group is the most widely used protecting group for the 5'-hydroxyl function in phosphoramidite synthesis. wikipedia.orgintegrated-mcat.com Its popularity stems from its stability to the basic conditions used for the removal of other protecting groups and its facile cleavage under mild acidic conditions, typically with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent. researchgate.net The release of the dimethoxytrityl cation results in a bright orange color, which can be quantified to monitor the efficiency of each coupling cycle. wikipedia.org The bulky nature of the DMT group also provides steric hindrance, preventing reactions at the 5'-position. nih.gov

| Property | Description |

| Chemical Name | 4,4'-Dimethoxytrityl |

| Abbreviation | DMT |

| Function | Protects the 5'-hydroxyl group of nucleosides. |

| Cleavage Condition | Mild acidic conditions (e.g., TCA, DCA). researchgate.net |

| Monitoring | Release of the orange-colored DMT cation allows for spectrophotometric monitoring of coupling efficiency. wikipedia.org |

| Advantages | High stability to basic and neutral conditions, easy and clean removal. |

Pixyl (9-Phenylxanthen-9-yl) Group: The pixyl (Px) group is an alternative acid-labile protecting group for the 5'-hydroxyl position. google.com It is generally more acid-labile than the DMT group, allowing for deprotection under even milder acidic conditions. google.com This can be advantageous in the synthesis of oligonucleotides containing acid-sensitive modified bases. google.com Substituted pixyl groups can be synthesized to fine-tune their acid lability. google.comnih.gov

| Property | Description |

| Chemical Name | 9-Phenylxanthen-9-yl |

| Abbreviation | Px |

| Function | Alternative acid-labile 5'-hydroxyl protecting group. |

| Cleavage Condition | Milder acidic conditions than DMT. google.com |

| Advantages | Increased acid lability can be beneficial for sensitive oligonucleotides. google.com |

Photolabile Groups: Photolabile protecting groups (PPGs) offer an orthogonal strategy for deprotection, using light as the trigger for their removal. google.combiosyn.com This avoids the use of acidic or basic reagents, which can be detrimental to sensitive oligonucleotides or when performing synthesis on microarrays. google.com Common photolabile groups include the o-nitrobenzyl group and its derivatives, such as the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group. biosyn.comacs.org The removal of these groups is achieved by irradiation with UV light at a specific wavelength. acs.orgnih.gov This spatial and temporal control over deprotection is particularly useful in the light-directed synthesis of high-density DNA microarrays. google.comresearchgate.net

| Property | Description |

| Examples | o-Nitrobenzyl, 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) biosyn.comacs.org |

| Function | 5'-hydroxyl protecting group removable by light. |

| Cleavage Condition | UV irradiation at a specific wavelength. acs.orgnih.gov |

| Advantages | Orthogonal deprotection strategy, avoids harsh chemical reagents, allows for spatial and temporal control. google.combiosyn.com |

| Applications | High-density DNA microarray synthesis. google.comresearchgate.net |

Exocyclic Amino Protecting Groups (e.g., Benzoyl, Formamidine, Acetamidine)

In oligonucleotide synthesis, the exocyclic amino groups of adenosine (B11128), guanosine, and cytidine (B196190) must be protected to prevent unwanted side reactions during the coupling steps. biomers.net Thymidine (B127349) does not have an exocyclic amino group and thus does not require such protection. For the deoxyadenosine (B7792050) moiety in thymidylyl-deoxyadenylic acid, various protecting groups can be employed.

Benzoyl (Bz) is a traditional protecting group used for adenine (B156593). glenresearch.com It is robust but requires relatively harsh conditions for its removal, typically an extended treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. e-oligos.com A potential side reaction during deprotection with certain amines is transamination. glenresearch.com

Formamidine protecting groups, such as N,N-dimethylformamidine (dmf), are considered "fast-deprotecting" groups. nih.govresearchgate.net They are more labile than benzoyl groups and can be removed under milder conditions, often requiring only a few hours at 55°C in ammonia. nih.gov This reduces the risk of side reactions and degradation of the oligonucleotide chain.

Acetamidine and related acyl groups like Acetyl (Ac) offer advantages in specific deprotection schemes. The acetyl group on cytosine, for instance, is hydrolyzed almost instantly, which prevents competing transamination reactions when using amine-based deprotection agents like a mixture of aqueous methylamine (B109427) and ammonium hydroxide (AMA). glenresearch.com This allows for rapid deprotection, often in as little as 10 minutes at 65°C. glenresearch.com While less common for adenosine than benzoyl or formamidine, labile acyl groups like phenoxyacetyl (Pac) or tert-butylphenoxyacetyl have also been developed to facilitate mild removal and minimize side reactions like depurination. glenresearch.comnih.gov

| Protecting Group | Structure on Deoxyadenosine | Key Features | Deprotection Conditions |

| Benzoyl (Bz) | N⁶-Benzoyl-2'-deoxyadenosine | Robust, traditional group. | Concentrated NH₄OH, 8 hours at 55°C or 24 hours at room temperature. e-oligos.com |

| Formamidine (dmf) | N⁶-Dimethylformamidine-2'-deoxyadenosine | Fast deprotection, labile. | Concentrated NH₄OH, 2-3 hours at 55°C. nih.gov |

| Acetyl (Ac) | N⁶-Acetyl-2'-deoxyadenosine | Very fast deprotection, avoids transamination. | Aqueous Methylamine/NH₄OH (AMA), 10 minutes at 65°C. glenresearch.com |

Phosphate Protecting Groups (e.g., Methyl, Cyanoethyl)

The phosphate moiety is the site of internucleotide linkage, and it must be protected during synthesis to prevent unwanted branching and side reactions. This is achieved by converting the phosphodiester to a phosphotriester. biotage.com

Methyl (CH₃) groups were used in early phosphotriester methods. A significant drawback of methyl protection was the need for harsh and toxic reagents, such as the foul-smelling thiophenol, for its removal. biotage.com

The 2-Cyanoethyl (CE) group is the modern standard for phosphate protection in phosphoramidite chemistry. biotage.comatdbio.com Its popularity stems from its facile removal under mild basic conditions via a β-elimination mechanism. e-oligos.combiotage.com This reaction is typically performed using concentrated ammonium hydroxide during the final cleavage and deprotection step. e-oligos.com The cyanoethyl group is stable throughout the synthesis cycle but is cleaved efficiently at the end, preventing damage to the newly synthesized oligonucleotide. atdbio.com While highly effective, concerns have been raised about potential nucleobase alkylation by acrylonitrile, a byproduct of deprotection, leading to the development of alternative groups. researchgate.net

| Protecting Group | Chemical Name | Key Features | Removal Mechanism |

| Methyl | Methyl phosphotriester | Used in early synthesis methods. | Requires harsh, toxic reagents like thiophenol for removal. biotage.com |

| 2-Cyanoethyl | 2-Cyanoethyl phosphotriester | Industry standard; stable during synthesis. | Removed by β-elimination with aqueous base (e.g., NH₄OH). e-oligos.combiotage.com |

Solid-Phase Synthesis Techniques for Dinucleotides

The synthesis of a dinucleotide like this compound is most efficiently performed using automated solid-phase synthesis. wikipedia.orgbiomers.net This method involves building the oligonucleotide chain sequentially while it is covalently attached to an insoluble solid support, such as controlled pore glass (CPG). biomers.netatdbio.com This approach simplifies the process by allowing excess reagents and byproducts to be washed away after each step. atdbio.com The synthesis proceeds in the 3' to 5' direction. wikipedia.org

To synthesize thymidylyl(3'→5')deoxyadenylic acid, the process would start with a deoxyadenosine nucleoside attached to the solid support via its 3'-hydroxyl group.

The synthesis cycle consists of four main steps:

Detritylation: The acid-labile dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the support-bound deoxyadenosine, is removed using an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA). e-oligos.combiotage.com This exposes the 5'-hydroxyl for the next reaction.

Coupling: The next nucleoside, a 3'-phosphoramidite of thymidine, is activated by a weak acid like tetrazole. e-oligos.com The activated phosphoramidite then couples with the free 5'-hydroxyl of the support-bound deoxyadenosine, forming a phosphite triester linkage. biotage.com

Capping: To prevent the formation of failure sequences (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using acetic anhydride (B1165640) and N-methylimidazole. wikipedia.orge-oligos.com

Oxidation: The unstable phosphite triester linkage is converted to a stable phosphotriester by oxidation, typically using an iodine solution in the presence of water. biotage.comatdbio.com This completes one cycle.

After the final cycle, the dinucleotide is cleaved from the solid support, and all protecting groups (exocyclic amino and phosphate) are removed in a final deprotection step, yielding the desired this compound. e-oligos.com

| Synthesis Step | Reagents | Purpose |

| 1. Detritylation | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) | Removes the 5'-DMT protecting group to expose the 5'-hydroxyl. biotage.com |

| 2. Coupling | Thymidine phosphoramidite, Tetrazole | Adds the next nucleotide to the growing chain. e-oligos.com |

| 3. Capping | Acetic anhydride, N-methylimidazole | Blocks unreacted hydroxyl groups to prevent failure sequences. wikipedia.org |

| 4. Oxidation | Iodine, water | Stabilizes the internucleotide linkage by forming a phosphotriester. atdbio.com |

Enzymatic Synthesis Approaches for Oligonucleotides Containing this compound Linkages

While chemical synthesis is the dominant method, enzymatic approaches for oligonucleotide synthesis are emerging as a potential alternative, particularly for longer sequences or specialized applications. biotium.commanufacturingchemist.com These methods leverage the high fidelity and specificity of enzymes to create phosphodiester bonds.

One prominent enzyme in this field is Terminal deoxynucleotidyl Transferase (TdT) . TdT is a unique polymerase that can add deoxynucleoside triphosphates (dNTPs) to the 3' end of a DNA strand without a template. biotium.com For controlled synthesis, researchers have developed methods where TdT is tethered to a single, reversibly terminated nucleotide. This conjugate allows for the addition of just one base, after which the terminator can be cleaved, allowing the next cycle of addition to occur. biotium.com This approach has been used to synthesize custom sequences, although challenges in efficiency and error rates remain. biotium.com

Other enzymes, such as DNA polymerases from various sources, can synthesize DNA but are template-dependent. nih.gov Techniques like Polymerase–Endonuclease Amplification Reaction (PEAR) have been developed for the enzymatic amplification of natural and modified oligonucleotides with high accuracy. nih.gov

RNA ligases have also been explored for the enzymatic ligation of short, pre-synthesized oligonucleotide blocks ("blockmers"). manufacturingchemist.com This method involves joining smaller DNA or RNA fragments together to build a larger oligonucleotide.

For the specific synthesis of a this compound linkage, an enzymatic approach could involve a primer (e.g., deoxyadenosine) and a controlled addition of a thymidine nucleotide using a modified TdT system or the ligation of a thymidine monomer to a deoxyadenosine monomer. biotium.comnih.gov

| Enzymatic Method | Key Enzyme(s) | Principle | Relevance to Dinucleotide Synthesis |

| Controlled TdT Addition | Terminal deoxynucleotidyl Transferase (TdT) | Stepwise addition of single, reversibly terminated nucleotides to a primer. biotium.com | Could synthesize the T-dA linkage by adding a modified thymidine nucleotide to a deoxyadenosine primer. |

| PEAR | DNA Polymerase (e.g., KOD, Phusion), Endonuclease | Amplification of existing oligonucleotide sequences. nih.gov | More suited for amplifying existing sequences rather than de novo synthesis of a dinucleotide. |

| Blockmer Ligation | DNA/RNA Ligase | Joining of short, pre-synthesized oligonucleotide fragments. manufacturingchemist.com | Could potentially ligate a thymidine mononucleotide to a deoxyadenosine mononucleotide. |

Molecular Structure and Conformation of Thymidylyl Deoxyadenylic Acid

Structural Determination Techniques for Dinucleotides

The three-dimensional arrangement of atoms in thymidylyl-deoxyadenylic acid and its derivatives is elucidated through a combination of powerful biophysical methods. wikipedia.org These techniques provide detailed insights into both the solid-state and solution structures of these molecules.

X-ray crystallography is a primary tool for determining the precise atomic coordinates of molecules in a crystalline state. wikipedia.orgimmulab.fr For nucleic acids, which can be challenging to crystallize alone due to their charge and flexibility, this technique is often applied to adducts or complexes with other molecules that facilitate crystal formation. wikipedia.orgias.ac.in The resulting electron density maps allow for the construction of a detailed three-dimensional model of the molecule. immulab.fr

In the context of this compound, X-ray crystallography has been instrumental in characterizing the structures of various photoproducts and other adducts. For instance, the structure of a photoproduct of thymidylyl-(3′–5′)-deoxyadenosine (d(TpA)) was re-evaluated using this method, revealing an eight-membered ring valence isomer instead of the initially proposed cyclobutane (B1203170) ring fusion. scispace.com This highlights the power of X-ray crystallography in resolving complex structural ambiguities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to determine the structure and dynamics of molecules in solution, providing a complementary approach to the static picture offered by X-ray crystallography. wikipedia.orgnih.gov For dinucleotides like this compound, various NMR experiments are employed to probe the spatial relationships between atoms and to characterize conformational equilibria. scispace.com

The 1H-13C Heteronuclear Multiple-Quantum Coherence (HMQC) experiment is a two-dimensional NMR technique that correlates the chemical shifts of protons directly bonded to carbon-13 atoms. libretexts.org This provides a powerful tool for assigning signals in the complex NMR spectra of dinucleotides. In the study of a d(TpA) photoproduct, HMQC was used to assign the aromatic carbons of the adenine (B156593) subunit and the C6 and methyl carbons of the thymine (B56734) subunit. scispace.com The constant-time (CT) version of this experiment, CT-HSQC, is often used to improve spectral resolution by minimizing signal splitting due to carbon-carbon couplings. google.com

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings between protons and carbons, typically over two or three bonds. ustc.edu.cncolumbia.edu This is crucial for establishing the connectivity of the molecular framework. libretexts.org By detecting correlations between protons and carbons that are not directly bonded, HMBC spectra, in conjunction with HMQC or HSQC data, allow for the piecing together of the carbon skeleton of a molecule. ustc.edu.cn In the structural re-evaluation of the d(TpA) photoproduct, HMBC data were critical in demonstrating that the bond connectivities were inconsistent with the originally proposed cyclobutane structure and supported the formation of an eight-membered ring. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures

Conformational Analysis of Deoxyribose Rings in Dinucleotides (S ⇄ N, C2′-endo, C3′-endo)

Table 1: Deoxyribose Ring Pucker Conformations

| Pucker Type | Pseudorotation Range | Associated DNA Form |

|---|---|---|

| C3′-endo (N-type) | ~0° to 36° | A-form |

| C2′-endo (S-type) | ~144° to 180° | B-form |

Base Stacking Properties in Oligodeoxyadenylates and Dinucleotides

Studies on a series of deoxyadenylates have shown that even at low temperatures, the dimeric form (dA)2 exists predominantly in a stacked conformation. nih.gov As the chain length increases, the cooperativity of stacking interactions leads to even higher conformational purity. nih.gov Polypurine sequences, like those containing adenine, exhibit strong base-stacking tendencies, resulting in helical or partially helical structures. nih.gov In contrast, polypyrimidine sequences show minimal base-stacking. nih.gov The stacking interactions in poly(dA) are characterized by persistent stacks of moderate length (3-6 bases). nih.gov These stacking properties have a direct impact on the circular dichroism (CD) spectra of these molecules, which can be used to analyze the thermodynamics of stacking. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thymidylyl-(3′–5′)-deoxyadenosine |

| Adenine |

| Thymine |

| Deoxyadenosine (B7792050) |

| Guanine |

| Cytosine |

| Uridine |

| 2'-deoxy-2'-fluoro-uridine |

| 1-cyclohexyl-(2-morpholinoethyl)carbodiimide metho-p-toluene sulfonate (CMCT) |

| Dimethyl sulfate (B86663) (DMS) |

| Kethoxal |

| diheptanoylphosphatidylcholine (DHPC) |

Thermodynamics of Stacking (ΔH⁰, ΔS⁰)

The stacking of adjacent bases in a dinucleotide like d(TpA) is a thermodynamically defined process characterized by changes in enthalpy (ΔH⁰) and entropy (ΔS⁰). These parameters provide insight into the forces driving the formation of the stacked conformation. Base stacking is primarily an enthalpy-driven process, contributing significantly to the stability of the DNA duplex. For the AT base pair, both the enthalpic and entropic contributions to duplex stability are notably larger than for the GC base pair. nih.govnih.govwikipedia.org The thermodynamic parameters for the ten unique DNA dinucleotide sequences have been determined experimentally, providing a basis for understanding the stability of any DNA sequence.

| Sequence (5' -> 3') | ΔH⁰ (kcal/mol) | ΔS⁰ (cal/mol·K) | ΔG⁰₃₇ (kcal/mol) |

|---|---|---|---|

| AA/TT | -7.6 | -21.3 | -1.00 |

| AT/TA | -7.2 | -20.4 | -0.88 |

| TA/AT | -7.2 | -21.3 | -0.58 |

| CA/GT | -8.5 | -22.7 | -1.45 |

| GT/CA | -8.4 | -22.4 | -1.44 |

| CT/GA | -7.8 | -21.0 | -1.28 |

| GA/CT | -8.2 | -22.2 | -1.30 |

| CG/GC | -10.6 | -27.2 | -2.17 |

| GC/CG | -9.8 | -24.4 | -2.24 |

| GG/CC | -8.0 | -19.9 | -1.84 |

This table presents the nearest-neighbor thermodynamic parameters for the formation of DNA duplexes. The values for d(TpA) would be a component of a larger duplex calculation.

Structural Characterization of UV-Induced this compound Photoproducts

Ultraviolet (UV) irradiation of DNA can induce the formation of photoproducts, which are covalent linkages between adjacent bases. In the case of this compound, a specific and well-characterized photoproduct is formed. nih.gov

The Central 1,3-Diazacyclooctatriene Ring Structure of d(TpA)*

Upon UV irradiation, adjacent thymine and adenine bases in d(TpA) can form a photoadduct, designated as d(TpA)*. Initial proposals suggested a cyclobutane ring structure. However, subsequent detailed analysis using heteronuclear NMR spectroscopy revealed that the actual structure is a more complex valence isomer containing a central 1,3-diazacyclooctatriene ring. This eight-membered ring is formed through a ring-expansion reaction of an initial, unstable cyclobutane intermediate. This revised structure was later confirmed by high-resolution crystal structure analysis.

Absolute Configuration and Stereochemistry of Photoadducts (e.g., 5S,6R)

The high-resolution crystal structure of the d(TpA)* photoproduct has unequivocally established its absolute configuration. The stereochemistry at the chiral centers formed from the original C5 and C6 atoms of the thymine base is determined to be 5S,6R. This specific stereoisomer is consistent with its formation from a precursor cyclobutane photoproduct that has a cis-syn stereochemistry. This precursor arises from a [2+2] cycloaddition of the 5,6-double bond of thymine across the C6 and C5 positions of the adjacent adenine.

Conformational Changes Induced by Photoadduct Formation in Oligonucleotides

The formation of photoproducts within an oligonucleotide chain invariably leads to structural distortions of the DNA helix. While specific and detailed NMR or crystallographic studies on oligonucleotides containing the d(TpA)* photoproduct are not extensively reported, general principles from other DNA lesions can be inferred. The formation of such a bulky adduct, with its unique eight-membered ring, would disrupt the normal base stacking and hydrogen bonding capabilities of the affected residues. This would likely introduce a significant kink or bend in the DNA backbone, altering the local helical parameters. wikipedia.orgmdpi.comresearchgate.net This structural perturbation is a key signal for the cellular DNA repair machinery to recognize and excise the damaged segment.

Photochemistry and Photoreactivity of Thymidylyl Deoxyadenylic Acid Sequences

Mechanisms of UV-Induced Dinucleotide Photoproduct Formation

The formation of photoproducts in d(TpA) sequences upon UV irradiation is a complex process involving specific photoaddition reactions and structural rearrangements.

Formation of Adenine-Thymine Photoadducts (d(TpA)*)

Upon irradiation with 254 nm UV light in aqueous solutions, adjacent adenine (B156593) and thymine (B56734) bases in d(TpA) and related sequences can undergo a photoaddition reaction. nih.govnih.gov This leads to the formation of a distinct adenine-thymine photoadduct, denoted as d(TpA)*. nih.govoup.com This photoadduct is the major photoproduct of thymidylyl-(3'->5')-deoxyadenosine. oup.comnih.gov The formation of this adduct has been demonstrated in various contexts, from the simple dinucleoside monophosphate d(TpA) to more complex oligodeoxyribonucleotides like d(pTpA), d(TpApT), and poly(dA-dT), as well as in both single- and double-stranded DNA. nih.govnih.gov

A key characteristic of the d(TpA)* photoadduct is its specific degradation upon acid treatment, which yields a fluorescent heterocyclic base, 6-methylimidazo[4,5-b]pyridin-5-one (6-MIP). nih.govnih.gov This degradation product retains the C(8) atom of the adenine and the methyl group of the thymine, providing a unique marker for the detection and quantification of this particular type of DNA damage. nih.govnih.gov The quantum yield for the formation of the adenine-thymine photoadduct is approximately 5 x 10⁻⁴ mol einstein⁻¹, a value that is notably quenched by the base pairing in double-stranded DNA. nih.govnih.gov

Cycloaddition Pathways and Intermediate Structures

The formation of the stable d(TpA)* photoadduct is a multi-step process that begins with a cycloaddition reaction. High-resolution crystal structure analysis has been instrumental in elucidating the mechanistic pathway. oup.comreading.ac.uk

The primary photochemical event is believed to be a [2+2] cycloaddition of the 5,6-double bond of the thymine base across the C5 and C6 positions of the adjacent adenine base. oup.com This mode of photoaddition is favored by the stacked conformation of adjacent T and A bases in B-form DNA and is mechanistically analogous to the well-studied pyrimidine (B1678525) dimerization, although it occurs with a much lower quantum yield. reading.ac.uk

This initial cycloaddition results in the formation of a transient cyclobutane (B1203170) intermediate with a cis-syn stereochemistry. oup.comresearchgate.net This stereochemistry is crucial as it dictates the structure of the final product. Following its formation, the cis-syn cyclobutane adduct undergoes a spontaneous valence isomerization. This ring-expansion reaction transforms the unstable cyclobutane ring into a more stable, central 1,3-diazacyclooctatriene ring, which links the remnants of the original thymine and adenine bases. oup.comnih.gov The final, stable structure of d(TpA)*, therefore, contains this eight-membered ring fused to the pyrimidine ring of thymine and the imidazole (B134444) ring of adenine. oup.com The absolute configuration at the original C5 and C6 atoms of thymine in the final product has been determined to be 5S,6R, which is consistent with its origin from the cis-syn cyclobutane precursor. oup.comreading.ac.uk

| Feature | Description |

| Initial Reaction | [2+2] Cycloaddition |

| Reacting Bonds | Thymine C5-C6 double bond and Adenine C5-C6 bond |

| Intermediate | cis-syn cyclobutane photoadduct |

| Subsequent Reaction | Valence Isomerization (Ring Expansion) |

| Final Structure | Contains a 1,3-diazacyclooctatriene ring |

| Stereochemistry | 5S,6R configuration at the original thymine C5 and C6 |

Photoreactivity of T-A Sequences in Oligodeoxyribonucleotides

A significant finding is that the quantum yield of this photoreaction is substantially reduced by the constraints of the DNA double helix. nih.govnih.gov In denatured (single-stranded) DNA, the formation of the T-A photoadduct is more efficient compared to native (double-stranded) DNA. This suggests that the greater conformational flexibility of a single strand facilitates the necessary alignment of the adjacent thymine and adenine bases for the initial cycloaddition to occur. In contrast, the rigid structure of the B-form DNA duplex, while favoring a stacked arrangement, appears to quench a significant portion of the photoreactivity between adjacent T and A bases. nih.gov

| Oligonucleotide/DNA Form | Photoreactivity Observation | Quantum Yield (Approximate) |

| d(T-A) | Photoadduct formation observed nih.govnih.gov | 5 x 10⁻⁴ mol einstein⁻¹ nih.govnih.gov |

| Poly(dA-dT) (single-stranded) | Photoadduct formation observed nih.govnih.gov | 5 x 10⁻⁴ mol einstein⁻¹ nih.govnih.gov |

| Denatured Calf Thymus DNA | Photoadduct formation demonstrated nih.govnih.gov | Higher than native DNA nih.govnih.gov |

| Native Calf Thymus DNA | Photoadduct formation demonstrated, but quenched nih.govnih.gov | Substantially lower than single-stranded forms nih.govnih.gov |

Excited State Dynamics in Nucleic Acid Photochemistry

The initial absorption of a UV photon by DNA creates an electronically excited state. The subsequent fate of this excitation energy determines whether the DNA returns to its ground state harmlessly or undergoes a photochemical reaction to form a photoproduct.

Singlet Excited States and Their Role in Photoreactions

In the absence of a photosensitizer, the absorption of UV light by DNA predominantly populates singlet excited electronic states. researchgate.net These states are characterized by having electrons with paired spins. youtube.com While single, solvated nucleobases typically decay from these excited states back to the ground state very rapidly, on a sub-picosecond timescale, the dynamics are significantly different in stacked DNA polymers. nih.gov In oligo- and polynucleotides, the lifetimes of these singlet excited states are dramatically increased, lasting for tens to hundreds of picoseconds. nih.gov

This prolonged lifetime is critical for photochemistry, as it provides a larger window of opportunity for photoreactions to occur before the energy is dissipated through non-reactive pathways. It is from these singlet excited states that the dimerization and photoaddition reactions, including the formation of the d(TpA)* adduct, are primarily initiated. researchgate.net The initial excitation is to a bright ¹ππ* state, which can then evolve and lead to the formation of photoproducts. reading.ac.uk The formation of long-lived excited states, potentially with charge-transfer character between stacked bases, is considered a key step in directing the system towards a reactive pathway rather than harmless decay. nih.gov

Exciton (B1674681) Theory and Delocalization of Electronic Excitations in DNA Multimers

When nucleobases are closely stacked in DNA, as in the d(TpA) sequence, the electronic interactions between them lead to the delocalization of the electronic excitation over multiple bases. researchgate.net This collective sharing of the excited state is described by exciton theory. The initial UV absorption does not excite a single base but rather creates a "Frenkel exciton," an electron-hole pair that can be delocalized over several adjacent chromophores. nih.gov

The extent of this delocalization is dependent on the electrostatic interactions between the stacked bases, which include dipole-dipole coupling and orbital overlap. researchgate.net In DNA multimers, this delocalization can occur within 100 femtoseconds after initial excitation. oup.com These delocalized exciton states are not static; they can evolve, acquiring charge-transfer character where an electron is partially or fully transferred from one base to another. oup.comresearchgate.net This charge separation can inhibit the rapid recombination of the electron and hole, thus prolonging the excited state lifetime. nih.gov The specific sequence of bases and their local conformation significantly influence the properties of these exciton states, including their delocalization length and decay dynamics. researchgate.netaps.org Ultimately, the trapping of this excitonic energy at a specific site, such as a T-A step, can precede the structural changes that result in the formation of a stable photoproduct.

Ultrafast Internal Conversion Processes

Following the absorption of UV radiation, thymidylyl-deoxyadenylic acid (d(TpA)) sequences, like other DNA components, undergo exceptionally rapid, non-radiative deactivation processes to return to the ground state. These processes, known as ultrafast internal conversions, are crucial for the photostability of DNA, as they dissipate the potentially damaging electronic energy as heat before photochemical reactions can occur. nih.gov This rapid energy dissipation occurs on a femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. ucl.ac.uk

The mechanism for this rapid de-excitation involves the molecule moving from the initial excited electronic state to the ground electronic state through conical intersections (CIs). nih.gov A conical intersection is a point where two potential energy surfaces—in this case, the excited state (S₁) and the ground state (S₀)—touch, providing a highly efficient funnel for the molecule to return to the ground state without emitting light (fluorescence). nih.gov For nitramines, a model system for energetic materials, a very short S₁ excited state lifetime of approximately 50 ± 16 femtoseconds has been determined, with decay occurring through a CI. nih.gov While not d(TpA) specific, this illustrates the extreme speed of such processes. Theoretical simulations on various molecules confirm that these internal conversion dynamics are ultrafast. arxiv.org The efficiency of these non-reactive decay pathways is a primary reason for the intrinsically low quantum yields of DNA photodamage. ucl.ac.uk The combination of dynamical and spectral simulations is providing increasingly detailed information on the microscopic mechanisms governing these photophysical and photochemical processes. arxiv.orgnih.gov

Quantum Yields of Photoproduct Formation (e.g., Adenine Photodimerization)

The quantum yield (Φ) of a photoreaction is the fraction of absorbed photons that result in a specific chemical product. In the context of d(TpA), the formation of photoproducts is a relatively inefficient process due to the dominance of ultrafast internal conversion. ucl.ac.uk Nevertheless, UV irradiation, particularly at 254 nm, does lead to the formation of several photoproducts, most notably an intramolecular photoaddition between the adjacent thymine and adenine bases. nih.govoup.com

The quantum yield for this T-A photoadduct formation in single-stranded d(T-A) is approximately 5 x 10⁻⁴ mol/einstein. nih.gov This value is significantly lower than that for the formation of the major pyrimidine photoproducts, such as cyclobutane pyrimidine dimers (CPDs). For instance, the quantum yields for the formation of CPDs and pyrimidine(6-4)pyrimidone photoadducts (6-4 PPs) in DNA are generally low, ranging from 10⁻³ to 10⁻⁵, but adenine-involved photoadditions are even less frequent. ucl.ac.ukoup.com The quantum yield for adenine photodimerization is roughly 100-fold lower than for pyrimidine dimerization. oup.com

The photoreactivity of adjacent adenine bases to form a d(ApA) photoproduct also occurs, and the primary event is thought to be a photoaddition of the N(7)-C(8) double bond of the 5'-adenine across the C(5) and C(6) positions of the 3'-adenine, forming an azetidine (B1206935) intermediate. nih.govnih.gov

Table 1: Quantum Yields of Photoproduct Formation in DNA Sequences This table is interactive. You can sort the data by clicking on the column headers.

| Photoreaction | Sequence Context | Wavelength (nm) | Quantum Yield (Φ) (mol/einstein) | Reference |

| Thymine-Adenine Photoaddition | d(T-A), poly(dA-dT) | 254 | ~ 5 x 10⁻⁴ | nih.gov |

| General DNA Photodamage | DNA strands | UV | 10⁻³ to 10⁻⁵ | ucl.ac.uk |

| Adenine Photoaddition | Duplex DNA | UV | ~100x lower than pyrimidine dimerization | oup.com |

Influence of DNA Secondary Structure and Base Sequence on Photoreactivity

The local DNA structure and the specific base sequence have a profound influence on the photoreactivity of d(TpA) units. Factors such as base stacking, helical conformation, and sequence context can either promote or inhibit specific photochemical reactions. ucl.ac.ukrsc.org

DNA Secondary Structure: The formation of the thymine-adenine photoadduct is substantially quenched in double-stranded, base-paired DNA compared to single-stranded sequences. nih.gov In the native B-form of DNA, the nucleotide residues are constrained in an anti conformation around the glycosidic bond. This conformation is believed to favor the formation of a cis-syn cyclobutane photoadduct between thymine and adenine, a process that formally resembles the well-known [2+2] photodimerization of adjacent pyrimidine bases. oup.com Perturbations that destabilize the duplex structure can alter photoreactivity. For example, incorporating modified nucleotides that disrupt base stacking can change the local DNA structure and subsequently affect interactions with enzymes and photochemical outcomes. nih.gov

Base Sequence: The specific sequence of bases is critical. For instance, theoretical calculations on dApT and TpdA (d(TpA)) dinucleotides reveal different photochemical pathways. rsc.org These calculations highlight the existence of specific channels leading to the main photoproduct in TpdA, which are not favored in the dApT sequence. rsc.org The photochemical behavior of a thymine base is also highly dependent on its 3' neighbor. Studies on thymidylyl-(3'→5')-deoxycytidine (dTpdC) show that upon irradiation, the cytosine and thymine moieties react to form unstable photoproducts that can convert to thymine-uracil photodimers. nih.gov The efficiency of this intramolecular dimerization in dTpdC is about one-third that of thymidylyl-(3'→5')-thymidine (dTpdT), indicating a strong influence of the adjacent base on the reaction outcome. nih.gov The formation of a trans-syn cyclobutane linkage has been identified in the d(TpA) photoproduct, where the glycosidic angles are syn for thymidine (B127349) and anti for deoxyadenosine (B7792050), a conformation that differs from the standard B-DNA structure. oup.com

Spectroscopic Investigations of Thymidylyl Deoxyadenylic Acid and Its Derivatives

Fluorescence Spectroscopy for Excited State Characterization

Fluorescence spectroscopy is a highly sensitive method for investigating the excited-state properties of nucleic acids. While the intrinsic fluorescence of DNA bases is notably weak, it is highly sensitive to the local environment and intermolecular interactions, making it a powerful tool for probing conformational changes. nih.govbiorxiv.org

The intrinsic fluorescence of nucleic acids is generally characterized by low quantum yields and short lifetimes, typically on the order of picoseconds for individual nucleobases in solution. nih.gov This low emission efficiency is primarily due to efficient non-radiative decay pathways that return the excited molecule to its ground state. However, the fluorescence properties can be significantly modulated by the formation of stacked structures, such as those found in dinucleotides and larger DNA assemblies.

When nucleobases are brought into close proximity, as in the case of d(T-A), electronic interactions between the aromatic rings can lead to the formation of collective excited states, often referred to as excitons. nih.gov These interactions can alter the energy of the excited states and the rates of both radiative and non-radiative decay. For instance, the base pairing and stacking in DNA duplexes have been shown to sometimes enhance fluorescence and introduce longer-lived emission components. nih.govmdpi.com While specific data on the intrinsic fluorescence of d(T-A) is not extensively documented, studies on various DNA systems, from monomeric nucleobases to complex structures, provide a framework for understanding its potential behavior. nih.gov The fluorescence of single-stranded DNA, for example, can be influenced by its sequence and the degree of base stacking. mdpi.com It is plausible that the stacking of thymine (B56734) and adenine (B156593) bases in d(T-A) would lead to a unique fluorescence signature compared to its constituent mononucleotides, likely involving a quenching of the emission due to the formation of stacked conformations.

Time-resolved fluorescence spectroscopy provides a dynamic window into the excited-state processes of nucleic acids, tracking the decay of the fluorescent signal over time scales ranging from femtoseconds to nanoseconds. news-medical.net This technique is instrumental in dissecting the complex photophysics of DNA, revealing processes such as energy transfer and the population of different excited states. nih.govnews-medical.net

For single nucleobases, fluorescence decay is extremely rapid. However, in stacked systems, the situation becomes more complex. Femtosecond studies on DNA duplexes and G-quadruplexes have uncovered ultrafast energy transfer between nucleobases, a phenomenon indicative of strong electronic coupling. nih.gov Following initial excitation, the energy can rapidly migrate along the DNA strand, often localizing on the base with the lowest energy excited state. In addition to these ultrafast processes, longer-lived fluorescent states, decaying on the nanosecond timescale, have been observed in various DNA structures. nih.gov These are often attributed to the formation of exciplexes or other collective states that are stabilized by base stacking. While specific time-resolved fluorescence data for d(T-A) is scarce, it is expected that its excited-state dynamics would be dominated by the interplay between the locally excited states of thymine and adenine and any charge-transfer or exciplex states formed through their interaction. The relative orientation and distance between the bases in the stacked conformation would be critical in determining the rates and pathways of excited-state relaxation.

Fluorescence anisotropy is a technique that measures the rotational motion of a fluorescent molecule or a molecule to which a fluorophore is attached. wikipedia.org This method is particularly useful for studying changes in the size and shape of molecules, such as those that occur during binding events or conformational transitions. wikipedia.orgnih.gov The principle relies on exciting the sample with polarized light and measuring the polarization of the emitted fluorescence. Larger molecules tumble more slowly in solution, resulting in a higher retention of polarization and thus a higher anisotropy value.

In the context of d(T-A), fluorescence anisotropy could be employed to study its interaction with other molecules, such as proteins or intercalating dyes. nih.govnih.gov For instance, the binding of a protein to d(T-A) would result in a larger complex with a slower rotational correlation time, leading to an increase in the fluorescence anisotropy of an attached fluorescent probe. bmglabtech.com This approach can be used to determine binding affinities and stoichiometries. nih.gov Furthermore, changes in the conformation of d(T-A) itself, such as transitions between stacked and unstacked states, could potentially be monitored by fluorescence anisotropy if these changes significantly alter the rotational dynamics of a rigidly attached fluorophore.

Absorption Spectroscopy for Electronic Transitions

Absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for studying the electronic structure of nucleic acids. The absorption of UV light by the nucleobases provides a direct probe of their electronic transitions and is highly sensitive to the interactions between them.

The UV-Vis absorption spectrum of a dinucleotide like d(T-A) is not simply the sum of the spectra of its constituent mononucleotides, deoxythymidine monophosphate (dTMP) and deoxyadenosine (B7792050) monophosphate (dAMP). When the bases stack upon one another, as they do in a significant fraction of dinucleotides in solution, the intensity of the absorption band near 260 nm is observed to decrease. This phenomenon is known as hypochromism. nih.gov

Table 1: Representative UV Absorption Data for DNA Components

| Compound | Molar Absorptivity (ε) at λmax (M-1cm-1) |

| Deoxyadenosine Monophosphate (dAMP) | ~15,400 |

| Deoxythymidine Monophosphate (dTMP) | ~9,600 |

| Stacked Dinucleotide (e.g., d(T-A)) | < (εdAMP + εdTMP) |

Note: The exact molar absorptivity values can vary depending on the specific experimental conditions such as pH and buffer composition. The value for the stacked dinucleotide is qualitatively shown to be less than the sum of its constituents due to hypochromism.

Circular dichroism (CD) spectroscopy is an exceptionally powerful technique for probing the chiral structure of molecules, including the helical arrangement of nucleobases in DNA. youtube.com CD measures the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the geometry and stacking of the nucleobases. nih.govresearchgate.net

The CD spectrum of a dinucleotide like d(T-A) is highly informative about its conformational properties. The spectrum is typically characterized by positive and negative bands in the UV region, the shape and intensity of which are determined by the relative orientation of the stacked bases. nih.gov For instance, studies on the closely related dinucleotide deoxyadenylyl-deoxyadenosine (dApdA) have shown that the CD spectrum can be deconvoluted into contributions from distinct stacked and unstacked conformations. nih.gov The stacked conformation, which resembles the B-form of DNA, gives rise to a characteristic CD signal. nih.govnih.gov

For an alternating A-T sequence like in d(T-A), the CD spectrum is expected to reflect the right-handed helical stacking of the bases. Changes in environmental conditions, such as temperature, salt concentration, or the presence of organic solvents, can induce conformational changes in d(T-A) that are readily detected by CD spectroscopy. nih.govresearchgate.net For example, an increase in temperature would lead to a decrease in the intensity of the CD signal, corresponding to the unstacking of the bases. By analyzing the CD spectra, it is possible to gain detailed insights into the thermodynamics of the stacking-unstacking equilibrium and the preferred conformational states of the dinucleotide. nih.gov

Raman Spectroscopy for Vibrational Analysis of Photoproducts

Raman spectroscopy is a powerful non-invasive technique that provides detailed information about the vibrational modes of molecules, offering a molecular fingerprint that can reveal subtle changes in chemical structure. When DNA is exposed to UV radiation, various photoproducts can form, leading to alterations in the vibrational spectra that can be detected by Raman spectroscopy.

Research on UV-irradiated calf thymus DNA has shown significant changes in the Raman spectra, indicating damage to the DNA structure. nih.gov Specifically, UVB irradiation has been observed to cause more significant damage to the pyrimidine (B1678525) moieties compared to UVA irradiation. nih.gov The unstacking of AT base pairs and severe damage to the thymine moiety are among the observed effects. nih.gov These spectral changes are indicative of the formation of photoproducts such as cyclobutane (B1203170) pyrimidine dimers and (6-4) photoproducts. nih.gov

In the context of thymidylyl-deoxyadenylic acid, the formation of a major photoproduct, often denoted as TA*, has been identified. nih.govnih.gov While specific Raman spectra for this particular photoproduct are not extensively detailed in the literature, the principles derived from studies on larger DNA molecules and individual bases can be applied. The vibrational modes of thymine and adenine are well-characterized. For instance, theoretical calculations have provided insights into the vibrational frequencies of these bases, which can serve as a reference for identifying changes upon photoproduct formation. nih.gov

The analysis of the sugar-phosphate backbone vibrations in DNA, typically observed in the 800-900 cm⁻¹ region of the Raman spectrum, can also indicate conformational changes resulting from the formation of photoproducts. These changes in the vibrational landscape provide crucial evidence for the structural alterations occurring at the molecular level upon UV irradiation.

Table 1: Calculated Vibrational Frequencies for Thymine

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Bending Peak | 860 |

| Ring-Stretching Vibration | ~1246 |

| C6 Ring Breathing-Mode | ~1350 |

| E2g Vibration of sp²-bonded carbon pairs | ~1580 |

This table presents calculated vibrational frequencies for thymine, which are useful for interpreting Raman spectra of thymine-containing molecules like this compound and its photoproducts. The data is based on computational models and experimental observations from related compounds. nih.govwiley.com

Synchronous Fluorescence Spectroscopy for Photoproduct Identification

Synchronous fluorescence spectroscopy (SFS) is a highly sensitive and selective technique used for the analysis of complex mixtures. researchgate.netresearchgate.netscience.gov By simultaneously scanning both the excitation and emission monochromators at a constant wavelength difference (Δλ), SFS can simplify complex spectra and enhance the resolution of individual fluorescent components. researchgate.netresearchgate.net This technique has proven to be particularly useful for identifying specific photoproducts of DNA that exhibit fluorescence.

While many DNA photoproducts are non-fluorescent, the (6-4) photoproducts are a notable exception. Studies on UV-irradiated thymine solutions have successfully utilized SFS to identify the formation of the mutagenic (6-4) photoproduct. researchgate.net In these studies, a distinct synchronous fluorescence band with a maximum at 369 nm was observed when a constant wavelength difference (Δλ) of 50 nm was maintained. researchgate.net The intensity of this band was found to increase with the UV irradiation dose, confirming its association with the formation of the (6-4) photoproduct. researchgate.net

Although direct SFS studies on this compound are not widely reported, the findings from thymine studies provide a strong basis for the identification of similar photoproducts in the T-A dinucleotide. The formation of a (6-4) photoproduct involving the thymine and adenine bases would be expected to exhibit a characteristic fluorescence signature that could be selectively detected using SFS. The technique's ability to reduce spectral overlap and background interference makes it an ideal tool for pinpointing the presence of specific fluorescent photoproducts within a complex mixture of irradiated biomolecules.

Table 2: Synchronous Fluorescence Characteristics of Thymine (6-4) Photoproduct

| Parameter | Value |

| Synchronous Fluorescence Maximum | 369 nm |

| Constant Wavelength Difference (Δλ) | 50 nm |

This table summarizes the key parameters for the detection of the thymine (6-4) photoproduct using synchronous fluorescence spectroscopy, as determined from studies on irradiated thymine solutions. researchgate.net

Biochemical Interactions and Enzymatic Recognition of Thymidylyl Deoxyadenylic Acid Structures

Enzymatic Hydrolysis by Nucleases

The phosphodiester bond linking the thymidine (B127349) and deoxyadenosine (B7792050) residues in TpA is susceptible to enzymatic cleavage by nucleases. These enzymes play crucial roles in various cellular processes, including DNA replication, repair, and degradation. The mode and specificity of this hydrolysis are dependent on the type of nuclease and the structural context of the DNA.

Specificity of Nuclease Attack on Native vs. Denatured DNA

Nucleases exhibit distinct specificities for the conformational state of DNA. A key distinction is made between native, double-stranded DNA (dsDNA) and denatured, single-stranded DNA (ssDNA).

Nuclease S1, an endonuclease from Aspergillus oryzae, demonstrates a strong preference for ssDNA. worthington-biochem.comthermofisher.compromega.com In its native, double-helical form, the thymidylyl-deoxyadenylic acid sequence is largely resistant to S1 nuclease activity, except at very high enzyme concentrations. promega.com However, when the DNA is denatured, exposing the single-stranded TpA sequence, it becomes a substrate for S1 nuclease. worthington-biochem.comthermofisher.compromega.com This specificity is crucial for laboratory techniques such as the removal of single-stranded overhangs from DNA fragments. thermofisher.com

In contrast, other nucleases can act on both dsDNA and ssDNA, though their efficiency may vary. For instance, some endonucleases can introduce nicks into dsDNA, creating single-stranded regions that can then be further processed.

Mode of Action of Endonucleases and Exonucleases on Dinucleotides

Endonucleases and exonucleases differ in their mode of cleaving polynucleotide chains. Endonucleases cleave internal phosphodiester bonds, while exonucleases remove nucleotides one at a time from the ends of a DNA strand.

For a dinucleotide like this compound, an endonuclease would cleave the internal phosphodiester bond, yielding two mononucleotides: thymidine 3'-monophosphate and deoxyadenosine 5'-monophosphate, or thymidine 5'-monophosphate and deoxyadenosine 3'-monophosphate, depending on the specific nuclease. S1 nuclease, for example, hydrolyzes the phosphodiester bond to yield 5'-phosphoryl mono- or oligonucleotides. thermofisher.com

Exonucleases, on the other hand, require a free end to initiate digestion. A dinucleotide itself represents the smallest substrate for an exonuclease. For instance, snake venom phosphodiesterase, an exonuclease, hydrolyzes DNA and RNA to liberate 5'-mononucleotides. researchgate.netmdpi.com The kinetic properties of snake venom phosphodiesterase have been studied using substrates like 3-pyridyl thymidine 5'-phosphate, a modified thymidine nucleotide, highlighting the enzyme's ability to act on terminal nucleotides. nih.govresearchgate.net

The stereochemical course of hydrolysis by nuclease S1 has been investigated using a phosphorothioate (B77711) analogue of a dinucleotide. The results indicate that the hydrolysis proceeds with an inversion of the configuration at the phosphorus atom, which is consistent with a direct nucleophilic attack of a water molecule on the phosphorus. nih.gov

Influence of Metal Ions on Nuclease Activity

The catalytic activity of most nucleases is dependent on the presence of divalent metal ions. These ions can play several roles in the hydrolytic reaction, including coordinating the substrate, activating the attacking nucleophile (typically a water molecule), and stabilizing the transition state.

Nuclease S1, for example, is a zinc-dependent endonuclease. wikipedia.org The zinc ions are essential for its catalytic function. wikipedia.org The activity of S1 nuclease can be inhibited by metal chelators like EDTA, which sequester these essential metal ions. worthington-biochem.com

Similarly, snake venom phosphodiesterases are also metalloenzymes, typically requiring zinc ions for their activity. mdpi.com The metal cofactor is crucial for the hydrolysis of the phosphodiester bonds. mdpi.com

Recognition of Modified this compound Sequences by DNA Repair Enzymes (Excluding Clinical Outcomes)

The thymine (B56734) and adenine (B156593) bases within the TpA sequence can be susceptible to damage from various sources, including ultraviolet (UV) radiation and oxidative stress. Cells possess a sophisticated machinery of DNA repair enzymes to recognize and correct these lesions.

A common form of damage induced by UV light is the formation of a cyclobutane (B1203170) pyrimidine (B1678525) dimer (CPD), often a thymine dimer, between adjacent thymine residues. youtube.com While this is a T-T dimer, the recognition principles are relevant to sequences containing thymine. DNA photolyase is a specialized enzyme that can directly repair such dimers. youtube.com The enzyme binds to the distorted DNA containing the dimer and, upon absorbing light energy, catalyzes the cleavage of the cyclobutane ring, restoring the original thymine bases. youtube.com The repair process involves electron transfer from the enzyme's flavin cofactor to the dimer. unc.edunih.gov The sequence context, including the bases flanking the dimer, can influence the rate of both dimer formation and its photoreversal. nih.gov

Another important DNA repair enzyme is human thymine DNA glycosylase (TDG). wikipedia.org This enzyme is primarily involved in the base excision repair pathway and recognizes and removes mismatched thymine from G-T mispairs that can arise from the deamination of 5-methylcytosine. wikipedia.orgnih.gov TDG has been shown to be inactive on normal A-T pairs, indicating a high degree of specificity for mismatched bases. oup.com However, TDG can excise thymine glycol, an oxidation product of thymine, when it is paired with guanine, but not when it is paired with adenine. nih.gov This suggests that the recognition process is highly dependent on the identity of the opposing base.

The following table summarizes the activity of human thymine DNA glycosylase on different substrates:

| Substrate | Activity |

| G-T mismatch | Active |

| A-T pair | Inactive |

| G-Tg (Thymine glycol) | Active |

| A-Tg (Thymine glycol) | Inactive |

Substrate Binding Studies with Enzymes and Binding Affinities

The specific recognition of a DNA sequence by an enzyme is underpinned by a network of interactions that result in a particular binding affinity. This affinity is often quantified by the dissociation constant (Kd), with lower Kd values indicating tighter binding.

While specific binding affinity data for enzymes with the isolated this compound dinucleotide is not extensively documented, studies on larger DNA sequences containing TpA provide valuable insights. For example, the restriction endonuclease EcoRI recognizes the sequence GAATTC. The binding of EcoRI to this cognate sequence is very strong, with a dissociation constant in the picomolar range. This high affinity is the result of numerous specific hydrogen bonds and van der Waals interactions between the enzyme and the bases of the recognition sequence, including the A-T pairs.

The binding of DNA repair enzymes to their target lesions has also been studied. Human thymine DNA glycosylase, for instance, binds to DNA containing a G-T mismatch, which initiates the base-flipping mechanism required for excision. While TDG does not act on a standard T-A pair, its interaction with DNA is a prerequisite for scanning for and identifying lesions.

The affinity of proteins for oligonucleotides can also be influenced by chemical modifications to the DNA backbone. For example, phosphorothioate-modified oligonucleotides generally exhibit increased binding to a variety of proteins, including those in blood plasma. nih.gov This has implications for the delivery and activity of therapeutic oligonucleotides. The binding affinity of such modified oligonucleotides to proteins like albumin has been measured, with Kd values in the micromolar range. nih.gov

The table below provides an example of the binding affinity of a protein to a phosphorothioate antisense oligonucleotide (ASO), illustrating the general principles of protein-nucleic acid interactions.

| Protein | Ligand | Binding Affinity (Kd) |

| Albumin | Phosphorothioate ASO | ~12.7 µM |

This data, while not specific to this compound, demonstrates the quantitative nature of protein-DNA interactions that are fundamental to the enzymatic processes discussed in this article.

Computational and Theoretical Approaches to Thymidylyl Deoxyadenylic Acid Research

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing researchers to model the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of the conformational landscape and flexibility of molecules like thymidylyl-deoxyadenylic acid. nih.gov

The study of DNA oligonucleotides, including dinucleotides, through MD simulations reveals significant flexibility. wesleyan.edu These simulations often model the DNA molecule in an explicit solvent environment, typically water with counterions, to mimic physiological conditions. researchgate.net The flexibility is not uniform along the DNA chain; certain sequences, particularly pyrimidine-purine (YpR) steps like the TpA step in this compound, are known to be highly flexible and can act as "flexible hinges". wesleyan.edu This inherent flexibility allows for different conformational substates, often characterized by variations in key helical parameters like roll and slide. wesleyan.edu

Research findings from MD simulations on short single-stranded DNA (ssDNA) molecules have highlighted the sensitivity of conformational dynamics to the force field used in the simulation. nih.gov For instance, simulations can track metrics like the Root Mean Square Deviation (RMSD) to measure the stability of the structure over time and the Root Mean Square Fluctuation (RMSF) to identify flexible regions within the molecule. nih.gov In the context of d(TpA), MD simulations can elucidate the preferred sugar puckers, the orientation of the bases relative to each other (stacking), and the full range of motion of the phosphate (B84403) backbone.

Table 1: Key Parameters in MD Simulations of Dinucleotides

| Parameter | Description | Relevance to d(TpA) |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure. | Indicates the overall stability and conformational drift of the d(TpA) molecule during the simulation. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue around its average position. | Identifies the most flexible parts of the d(TpA) molecule, such as the phosphate backbone or the individual bases. nih.gov |

| Helical Parameters (e.g., Roll, Slide, Twist) | Describe the geometry and orientation of successive base pairs or steps. | Characterizes the specific conformation of the TpA step, including bending and stacking geometry. wesleyan.edu |

| Sugar Pucker | Describes the conformation of the deoxyribose sugar ring. | Influences the overall backbone geometry and the distance between phosphates. |

| Glycosidic Torsion Angle (χ) | Defines the orientation of the base relative to the sugar. | Determines whether the conformation is syn or anti, which affects base stacking and interaction. |

Quantum Chemical Calculations for Excited State Pathways and Radical Intermediates

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are employed to study the electronic structure and reactivity of molecules. These methods are particularly crucial for understanding processes involving changes in electronic states, such as the absorption of UV light and the subsequent photochemical reactions.

For DNA components like thymine (B56734) and adenine (B156593), QC calculations can map out the potential energy surfaces of excited states. This is vital for understanding the photostability of DNA and the mechanisms of UV-induced damage. When this compound absorbs a UV photon, it is promoted to an electronically excited state. QC calculations can trace the decay pathways of this excited state, determining whether the energy is harmlessly dissipated or leads to the formation of photoproducts, such as cyclobutane (B1203170) pyrimidine (B1678525) dimers or (6-4) photoproducts, although the former is more common between adjacent pyrimidines.

Furthermore, QC methods are essential for studying radical intermediates. Ionizing radiation or certain chemical reactions can lead to the formation of radical cations or anions on the DNA bases. Quantum chemical calculations can determine the distribution of spin density in these radicals, predict their geometries, and calculate the energetic barriers for their subsequent reactions. This provides a molecular-level understanding of how oxidative damage to DNA is initiated and propagated.

Theoretical Models for Electronic Coupling and Energy Transfer in Oligonucleotides

Energy transfer and charge transport through DNA are fundamental processes with implications for both biological function and the development of molecular electronics. Theoretical models are used to quantify the electronic coupling between nucleobases, which is a key parameter governing the rate of these processes. nih.gov

In an oligonucleotide like this compound, the π-orbitals of the stacked thymine and adenine bases can overlap, facilitating the transfer of electronic excitation energy or a charge (hole or electron). The strength of this interaction is known as the electronic coupling. Theoretical models, often combined with quantum chemical calculations, can compute this coupling. researchgate.net The magnitude of the coupling is highly sensitive to the distance and relative orientation of the stacked bases, which are in turn dictated by the conformational dynamics of the dinucleotide. nih.gov

Singlet energy transfer has been studied in DNA oligonucleotides, and findings show that adenine is a particularly efficient energy donor. nih.gov The stacking of bases is a critical factor that facilitates this transfer. nih.gov Conversely, triplet-triplet energy transfer is another important process, driven by the exchange of electrons between a donor and an acceptor, which requires the overlap of their molecular orbitals. researchgate.netnycu.edu.tw Theoretical calculations have shown that the rate of triplet-triplet energy transfer decays exponentially with the distance between the donor and acceptor and is highly dependent on the details of molecular contact. researchgate.net For d(TpA), these models can predict how efficiently energy absorbed by one base can be transferred to the adjacent one, a process that can influence the location of potential photodamage.

Table 2: Factors Influencing Electronic Coupling in d(TpA)

| Factor | Description | Impact on Energy/Charge Transfer |

| Base Stacking Geometry | The relative orientation (twist, roll, slide) and distance between the thymine and adenine bases. | Strong dependence; optimal overlap of π-orbitals leads to stronger coupling and faster transfer rates. nih.gov |

| Conformational Flexibility | Dynamic fluctuations in the backbone and base positions. | Modulates the electronic coupling, leading to a distribution of transfer rates. Conformational variability is an important factor. nih.gov |

| Nature of the Bases | The intrinsic electronic properties of thymine and adenine. | Adenine is an efficient energy donor in singlet energy transfer. nih.gov |

| Solvent and Ion Environment | The surrounding medium, which can screen electrostatic interactions and influence conformation. | Can indirectly affect coupling by altering the dinucleotide's structure and dynamics. |

Force Field Development and Validation for Dinucleotide Simulations

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of parameters and mathematical functions used to describe the potential energy of the system. nih.gov Developing and validating force fields for nucleic acids is a challenging and ongoing area of research. acs.org

Force field development for DNA involves parameterizing various terms, including bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). acs.org These parameters are often derived from or tuned to reproduce high-level quantum chemical calculations and experimental data. nih.gov For instance, quantum mechanics torsion scans are used to develop new parameters for the backbone and glycosidic torsions. nih.govacs.org

Recent efforts have focused on creating more accurate force fields for both single- and double-stranded DNA. nih.gov Families of force fields, such as AMBER and CHARMM, are continuously refined. The DES-Amber force field, for example, is a modification of the Amber nucleic acid force field that incorporates adjustments to nonbonded and torsion parameters based on quantum mechanics calculations to improve accuracy. nih.govacs.org